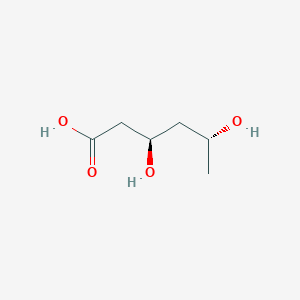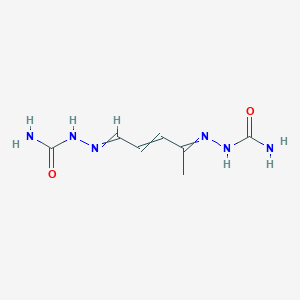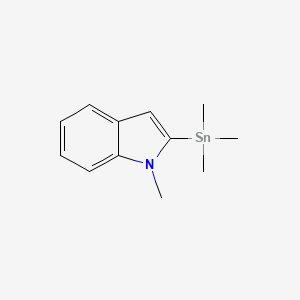
1H-Indole, 1-methyl-2-(trimethylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-methyl-2-(trimethylstannyl)-: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-methyl-2-(trimethylstannyl)- typically involves the lithiation of indole derivatives followed by treatment with trimethylstannane chloride
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-methyl-2-(trimethylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups, such as fluorine, using reagents like cesium fluoroxysulfate.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although specific examples for this compound are limited.
Common Reagents and Conditions:
Cesium Fluoroxysulfate: Used for nucleophilic fluorination to produce fluoroindoles.
Methanesulfonic Acid: Employed in Fischer indole synthesis for other indole derivatives.
Major Products Formed:
2-Fluoro-1-methyl-1H-indole: Formed through nucleophilic fluorination of 1H-Indole, 1-methyl-2-(trimethylstannyl)-.
Scientific Research Applications
1H-Indole, 1-methyl-2-(trimethylstannyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology and Medicine: Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used to develop new therapeutic agents.
Industry: Employed in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
indole derivatives generally exert their effects by interacting with multiple molecular targets and pathways, including receptors and enzymes involved in various biological processes . The trimethylstannyl group may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1H-Indole, 2-methyl-: Another indole derivative with a methyl group at the 2-position.
1H-Indole, 1-methyl-: A simpler derivative with a methyl group at the 1-position.
Uniqueness: 1H-Indole, 1-methyl-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
144951-44-0 |
|---|---|
Molecular Formula |
C12H17NSn |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
trimethyl-(1-methylindol-2-yl)stannane |
InChI |
InChI=1S/C9H8N.3CH3.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;;;;/h2-6H,1H3;3*1H3; |
InChI Key |
RIDYXFGGPLQYNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


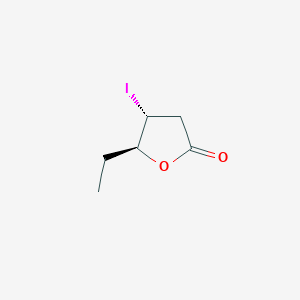
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
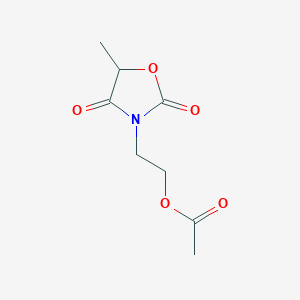

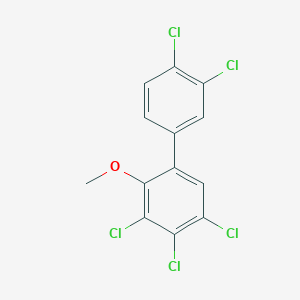
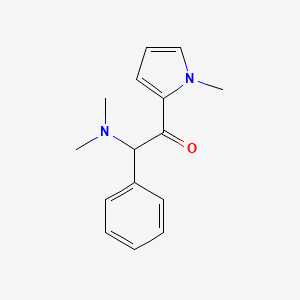



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
